
(3-Bromopropyl)triethoxysilane
Overview
Description
(3-Bromopropyl)triethoxysilane (C₉H₂₁BrO₃Si, MW 285.253) is a bromine-functionalized organosilane characterized by a triethoxysilyl group linked to a 3-bromopropyl chain. It is a colorless to light yellow liquid with a boiling point of 243.5°C at 760 mmHg and a refractive index of 1.446 . The bromine atom serves as a reactive leaving group, enabling nucleophilic substitution reactions, while the ethoxy groups facilitate hydrolysis and siloxane bond formation. This compound is widely used as an intermediate in synthesizing silicon-based polymers, crosslinkers for anion exchange membranes , and surface modifiers for sensors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic route for (3-Bromopropyl)triethoxysilane involves the alcoholysis of (3-Bromopropyl)trichlorosilane with ethanol under anhydrous conditions to prevent premature hydrolysis of the silane groups. The general reaction is:
$$
\text{(3-Bromopropyl)trichlorosilane} + 3 \text{C}2\text{H}5\text{OH} \rightarrow \text{this compound} + 3 \text{HCl}
$$
- Reagents: (3-Bromopropyl)trichlorosilane, ethanol
- Catalysts/Base: Pyridine or triethylamine to neutralize the released HCl
- Conditions: Anhydrous environment, typically inert atmosphere (e.g., nitrogen or argon) to prevent moisture-induced hydrolysis
- Solvents: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) can be used to facilitate the reaction
This reaction is a nucleophilic substitution where the chlorine atoms on silicon are replaced by ethoxy groups from ethanol, forming the triethoxysilane derivative.
Industrial Production Methods
Industrial-scale production of this compound follows similar synthetic principles but is optimized for scale, yield, and purity:
- Continuous Flow Reactors: Used to maintain precise control over reaction parameters such as temperature, mixing, and reaction time, improving consistency and throughput.
- Purification: Removal of residual HCl and unreacted starting materials is achieved via distillation or neutralization with bases (e.g., ammonia or sodium hydride).
- Stabilization: The final product is stabilized to prevent hydrolysis during storage, often by controlling moisture levels and packaging under inert atmosphere.
Alternative Synthetic Approaches
Aside from direct alcoholysis, this compound can also be prepared via hydrosilylation processes:
- Hydrosilylation: Catalytic addition of halogenated hydrocarbons containing C=C double bonds to silanes containing Si-H bonds.
- Post-Modification: Conversion of halogen atoms on silicon into alkoxy silanes by alcoholysis.
These methods allow for the synthesis of halogenated alkoxysilanes with tailored functional groups and have been documented in patent literature as viable routes for preparing silane/filler mixtures used in rubber and polymer composites.
Reaction Types and Chemical Behavior
- Substitution Reactions: The bromine atom in this compound is reactive and can be replaced by nucleophiles such as amines, thiols, or alcohols to create various functionalized silanes.
- Hydrolysis and Condensation: In the presence of moisture, the triethoxysilane groups hydrolyze to silanols, which subsequently condense to form siloxane bonds, essential for crosslinking in polymer matrices.
Data Table: Summary of Preparation Parameters
Parameter | Details |
---|---|
Starting Material | (3-Bromopropyl)trichlorosilane |
Alcohol | Ethanol |
Catalyst/Base | Pyridine or triethylamine |
Solvent | Anhydrous THF or DCM |
Reaction Atmosphere | Inert (Nitrogen or Argon) |
Temperature Range | Typically ambient to reflux of ethanol (~78°C) |
Reaction Time | Several hours (varies by scale and conditions) |
Purification Method | Neutralization, distillation |
Product Stability | Sensitive to moisture; stored under inert atmosphere |
Industrial Scale Techniques | Continuous flow reactors, advanced purification |
Patented Preparations and Applications
Patent US4297145A describes the preparation of silane/filler preparations involving halogenated alkoxysilanes such as this compound. It highlights:
- The use of powder or granular silane/filler mixtures for improved handling and processing.
- Methods to stabilize hydrolysis-sensitive alkoxy silanes in preparations.
- The importance of removing hydrolysable halides to prevent degradation.
- Application in vulcanizable rubber compositions, enhancing filler dispersion and vulcanization properties.
Scientific Research Applications
(3-Bromopropyl)triethoxysilane is widely used in scientific research due to its versatility:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and as a coupling agent to enhance the adhesion of organic materials to inorganic surfaces.
Biology: Employed in the functionalization of nanoparticles for targeted drug delivery and imaging applications.
Medicine: Utilized in the development of biocompatible coatings for medical devices and implants.
Industry: Applied in the production of advanced materials such as polymer composites, adhesives, and sealants.
Mechanism of Action
The primary mechanism of action of (3-Bromopropyl)triethoxysilane involves the formation of covalent bonds with both organic and inorganic substrates. The ethoxy groups hydrolyze in the presence of moisture to form silanols, which can then condense with other silanols or hydroxyl groups on surfaces to form stable siloxane bonds. This property makes it an effective coupling agent, enhancing the mechanical and chemical properties of composite materials.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(3-Bromopropyl)trimethoxysilane
Molecular Formula : C₆H₁₅BrO₃Si; MW : 243.17
- Key Differences: The trimethoxy variant has a lower molecular weight and shorter alkoxy chains (methoxy vs. ethoxy), leading to faster hydrolysis due to reduced steric hindrance . Boiling point is significantly lower (130°C vs. 243.5°C), making it more volatile . Applications: Preferred in coatings requiring rapid silanol formation, whereas the triethoxy derivative is used in applications demanding slower hydrolysis (e.g., controlled drug delivery systems) .
(3-Aminopropyl)triethoxysilane (APTES)
Molecular Formula: C₉H₂₃NO₃Si; MW: 221.37
- Key Differences :
- The terminal amine group (-NH₂) replaces bromine, making APTES nucleophilic and ideal for crosslinking or functionalizing surfaces with biomolecules .
- Applications: Used in anion exchange membranes (e.g., quaternized poly(arylene ether) composites) , whereas the bromo variant is suited for alkylation or grafting reactions.
(3-Bromopropyl)trichlorosilane (BPTS)
Molecular Formula : C₃H₆BrCl₃Si; MW : 272.42
- Key Differences: Chlorine substituents increase reactivity, enabling faster monolayer formation on sensor surfaces compared to ethoxy/methoxy analogs . Hazard Profile: More corrosive and moisture-sensitive than triethoxy derivatives, requiring stringent handling .
Vinyl Triethoxysilane (VTES)
Molecular Formula : C₈H₁₈O₃Si; MW : 190.31
- Key Differences: A vinyl group replaces bromopropyl, enabling polymerization (e.g., in mesoporous silica nanoparticles for insulin delivery) . Applications: VTES is used in layer-by-layer polymer coatings, whereas the bromo derivative is employed in electrophilic reactions.
Comparative Data Table
Reactivity and Application Insights
- Hydrolysis Rates : Trimethoxy > Triethoxy > Trichloro (due to steric and electronic effects) .
- Leaving Group Efficiency : Bromine in this compound facilitates nucleophilic substitutions, whereas APTES’s amine group enables covalent bonding with electrophiles .
- Safety : Bromo compounds require precautions against toxicity, while chlorosilanes (e.g., BPTS) demand strict moisture control .
Biological Activity
(3-Bromopropyl)triethoxysilane (BPTS), with the chemical formula C6H15BrO3Si, is a silane coupling agent widely used in materials science and nanotechnology. Its unique structure allows it to function effectively in various biological applications, particularly in the modification of surfaces and the functionalization of nanoparticles. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Weight : 243.17 g/mol
- Boiling Point : 130 °C
- Density : 1.30 g/mL at 20 °C
- CAS Number : 51826-90-5
Property | Value |
---|---|
Molecular Formula | C6H15BrO3Si |
Boiling Point | 130 °C |
Density | 1.30 g/mL |
Flash Point | 82 °C |
BPTS acts primarily as a silane coupling agent , facilitating the bonding between inorganic materials and organic polymers. Its mechanism involves:
- Functionalization : BPTS serves as an initiating site for the functionalization of nanoparticles, enhancing their compatibility with organic matrices.
- Crosslinking : It influences polymerization pathways, leading to denser structures when used with linear substituents .
1. Nanoparticle Functionalization
BPTS has been utilized in the functionalization of magnetite (Fe3O4) nanoparticles, enabling their application in drug delivery systems and magnetic resonance imaging (MRI). The surface modification improves biocompatibility and stability in biological environments .
2. Polymer Production
In polymer chemistry, BPTS contributes to the development of advanced materials with tailored properties for biomedical applications. It has been shown to enhance mechanical strength and chemical resistance in polymeric films .
Case Study 1: Functionalization of Magnetic Nanoparticles
A study demonstrated that BPTS-modified Fe3O4 nanoparticles exhibited improved drug loading capacity and targeted delivery capabilities. The modified nanoparticles were tested for their efficacy in delivering anticancer drugs, showing a significant increase in cellular uptake compared to unmodified counterparts .
Case Study 2: Surface Modification for Biomedical Devices
Research on the use of BPTS in coating biomedical devices revealed enhanced cell adhesion and proliferation on surfaces treated with BPTS. This property is crucial for improving the performance of implants and prosthetics .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of BPTS:
- Antimicrobial Properties : BPTS-modified surfaces have shown reduced bacterial adhesion, suggesting potential applications in antimicrobial coatings for medical devices .
- Cellular Interaction : The interaction between BPTS-modified materials and various cell lines has been extensively studied, indicating favorable biocompatibility and reduced cytotoxicity compared to traditional silane agents .
Chemical Reactions Analysis
Hydrolysis and Condensation Reactions
The triethoxysilane group undergoes hydrolysis in the presence of water, typically under acidic or basic conditions, forming silanol intermediates (). Subsequent condensation reactions generate siloxane networks (), which are foundational in creating silicone polymers and hybrid materials .
Key Conditions and Outcomes:
Reaction Stage | Conditions | Products |
---|---|---|
Hydrolysis | , HCl or , room temperature | Silanol intermediates |
Condensation | Heat (60–100°C) or catalysts (e.g., ) | Crosslinked polysiloxanes |
This reactivity is exploited in surface modification, where the compound forms stable bonds with hydroxyl-rich substrates like glass or metals .
Nucleophilic Substitution at the Bromine Atom
The primary bromine atom participates in reactions with nucleophiles, enabling the introduction of functional groups. For example:
Reaction with Nitrogen Nucleophiles
In a study by Jaroentomeechai et al., bromopropyl-functionalized silsesquioxanes underwent substitution with phthalimide and -sulfobenzimide, yielding cage-rearranged silsesquioxanes .
Nucleophile | Conditions | Product Structure |
---|---|---|
Phthalimide | DMF, 80°C | Deca- and dodecasilsesquioxanes |
-Sulfobenzimide | DMF, 80°C | Octasilsesquioxane |
The bromine’s leaving-group ability facilitates such substitutions, often outperforming chloro analogs due to its lower bond dissociation energy .
Halogen Exchange Reactions
Bromine can be replaced by other halogens under specific conditions. For instance, iodide ions () displace bromine in octakis(3-bromopropyl)octasilsesquioxane, yielding iodopropyl derivatives .
Example Pathway:
Comparative Reactivity Insights
Feature | This compound | (3-Chloropropyl)triethoxysilane |
---|---|---|
Leaving Group Ability | Bromine () is superior | Chlorine () is weaker |
Reaction Kinetics | Faster substitution under milder conditions | Requires higher temperatures/catalysts |
This compound’s dual reactivity—hydrolytic condensation and nucleophilic substitution—makes it indispensable in materials science, enabling tailored functionalities in polymers, coatings, and nanostructured systems .
Q & A
Basic Research Questions
Q. How can (3-Bromopropyl)triethoxysilane be synthesized with high purity, and what are common impurities?
- Methodological Answer : Synthesis typically involves nucleophilic substitution of (3-Chloropropyl)triethoxysilane with bromide ions under controlled conditions. A reflux setup in anhydrous ethanol with NaBr or KBr as the bromide source is common. Purity is optimized by using inert atmospheres (N₂/Ar) to prevent hydrolysis. Post-synthesis, impurities like unreacted chloropropyl derivatives or hydrolysis byproducts (e.g., silanol) are removed via vacuum distillation. Characterization via ¹H/¹³C NMR (peaks at δ 1.2 ppm for ethoxy groups, δ 3.5 ppm for Br-CH₂) and GC-MS (retention time ~12–14 min) ensures purity >95% .
Q. What characterization techniques are essential for verifying the structure and purity of this compound?
- Methodological Answer :
- FTIR : Confirm Si-O-C bonds (1080–1100 cm⁻¹) and C-Br stretch (550–650 cm⁻¹).
- NMR : ¹H NMR should show triplet peaks for the CH₂-Br group (δ 3.4–3.6 ppm) and ethoxy protons (δ 1.2–1.4 ppm).
- GC-MS : Detect molecular ion peaks at m/z 282 (M⁺) and fragment ions (e.g., m/z 199 for Si(OEt)₃⁺).
- Elemental Analysis : Verify Br content (theoretical ~28.3%) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protection : Use nitrile gloves, chemical-resistant suits, and full-face respirators with organic vapor cartridges.
- Ventilation : Work in a fume hood to avoid inhalation of vapors.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as halogenated waste.
- Storage : Store under argon at 4°C in amber glass to prevent light/moisture degradation .
Advanced Research Questions
Q. How does the bromine substituent influence the reactivity of this compound compared to chloro or iodo analogs?
- Methodological Answer : Bromine’s intermediate electronegativity (vs. Cl or I) balances reactivity in nucleophilic substitutions. For example:
- SN2 Reactions : Bromopropyl derivatives react faster than chloro analogs (e.g., with amines for functionalized surfaces) but slower than iodo compounds.
- Hydrolysis Rates : Ethoxysilanes hydrolyze slower than methoxy analogs, requiring acidic/basic catalysts (e.g., HCl or NH₄OH) for controlled surface grafting.
- Quantitative Analysis : Compare kinetics via HPLC or conductivity measurements .
Q. How can this compound be used to functionalize magnetic nanoparticles (MNPs) for targeted drug delivery?
- Methodological Answer :
- Step 1 : Disperse Fe₃O₄ nanoparticles in toluene and add this compound (1:3 molar ratio).
- Step 2 : Reflux at 110°C for 24 hrs to graft silane onto MNP surfaces.
- Step 3 : Substitute Br with targeting ligands (e.g., thiolated peptides) via SN2 reactions.
- Characterization : Use TEM for morphology, XPS for Si/Br atomic ratios, and SQUID for magnetic properties .
Q. What experimental design factors optimize hydrolysis of this compound for self-assembled monolayers (SAMs)?
- Methodological Answer : A 3³ factorial design (variables: solvent polarity, pH, temperature) is effective:
Variable | Levels (-1, 0, +1) |
---|---|
Solvent | Toluene, Ethanol, Water/Ethanol (1:1) |
pH | 4 (HCl), 7 (neutral), 10 (NH₄OH) |
Temperature (°C) | 25, 50, 75 |
- Outcome Metrics : SAM thickness (ellipsometry), Br content (EDS), and wettability (contact angle). Optimal conditions: pH 7, ethanol/water, 50°C .
Q. How can conflicting data on silane grafting efficiency be resolved in surface modification studies?
- Methodological Answer : Contradictions often arise from substrate roughness or solvent polarity. To resolve:
Properties
IUPAC Name |
3-bromopropyl(triethoxy)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21BrO3Si/c1-4-11-14(12-5-2,13-6-3)9-7-8-10/h4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFBXUMHVSZUKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCBr)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21BrO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200079 | |
Record name | (3-Bromopropyl)triethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10200079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52090-18-3 | |
Record name | (3-Bromopropyl)triethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52090-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Bromopropyl)triethoxysilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052090183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3-Bromopropyl)triethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10200079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-bromopropyl)triethoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.398 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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